Physical Properties and Experimental Characterization of 1,3-Dioxolan-2-one-2,4,5-¹³C₃
Physical Properties and Experimental Characterization of 1,3-Dioxolan-2-one-2,4,5-¹³C₃
An In-depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the physical properties of 1,3-Dioxolan-2-one-2,4,5-¹³C₃, a critical isotopically labeled compound used in advanced research. While extensive data exists for its unlabeled analogue, 1,3-Dioxolan-2-one (Ethylene Carbonate, EC), this paper synthesizes that information and delineates the specific, and often subtle, impacts of ¹³C isotopic enrichment. The guide is designed for researchers, scientists, and drug development professionals, offering not only tabulated data but also detailed, field-proven experimental protocols for in-house validation and characterization. The methodologies are presented to ensure scientific integrity through self-validating systems and are grounded in authoritative references.
Introduction and Scientific Context
1,3-Dioxolan-2-one, commonly known as Ethylene Carbonate (EC), is a cyclic carbonate ester of significant industrial and academic interest. It serves as a high-permittivity, polar aprotic solvent, most notably in the formulation of electrolytes for lithium-ion batteries, where it facilitates the formation of a stable solid electrolyte interphase (SEI) on the anode.[1] Beyond electrochemistry, its utility extends to organic synthesis as a reactant and solvent, and as a plasticizer for various polymers.[2][3]
The subject of this guide, 1,3-Dioxolan-2-one-2,4,5-¹³C₃, is a stable isotope-labeled (SIL) variant where the three carbon atoms of the dioxolane ring are replaced with the ¹³C isotope. This specific labeling renders the molecule an invaluable tool for mechanistic and metabolic studies. The strategic placement of ¹³C atoms allows researchers to trace the fate of the EC molecule through complex chemical or biological systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Such studies are pivotal in understanding SEI layer degradation mechanisms in batteries[4], elucidating reaction pathways, and performing quantitative analysis in complex matrices.
This document bridges the gap between the well-documented properties of unlabeled EC and the specific characteristics of its ¹³C₃ isotopologue, providing a foundational reference for its application in research.
Core Physical and Chemical Properties
For many macroscopic physical properties, such as melting point, boiling point, and appearance, the influence of isotopic substitution is negligible and falls within the typical range of experimental variance. Therefore, the data for unlabeled 1,3-Dioxolan-2-one (CAS 96-49-1) can be reliably used as a proxy. However, properties directly dependent on atomic mass, such as molar mass and density, are altered.
| Property | Value | Source(s) |
| IUPAC Name | 1,3-Dioxolan-2-one | [1] |
| Synonyms | Ethylene Carbonate, Glycol Carbonate | [1][2] |
| Appearance | Colorless to white crystalline solid at 25°C. Colorless, odorless liquid above its melting point. | [1][2][5][6] |
| CAS Number | 96-49-1 (for unlabeled compound) | [1][2] |
| Molecular Formula | ¹³C₃H₄O₃ | |
| Molar Mass (Unlabeled) | 88.06 g·mol⁻¹ | [1][6] |
| Molar Mass (¹³C₃ Labeled) | 91.08 g·mol⁻¹ (Calculated) | |
| Melting Point | 34 to 39 °C (93 to 102 °F) | [1][5][7] |
| Boiling Point | 243 - 248 °C at 760 mmHg | [1][6] |
| Density (Solid) | 1.321 g/cm³ | [1] |
| Density (Liquid) | 1.3214 g/cm³ at 39 °C | [6] |
| Solubility | Soluble in water, alcohol, ether, and benzene. | [5][6] |
| Refractive Index (n_D) | 1.4148 - 1.4158 at 50 °C | [2][6] |
| Flash Point | 143 - 160 °C | [1][6] |
Note on Isotopic Effects: The molar mass of the ¹³C₃ isotopologue is precisely 3.02 g·mol⁻¹ greater than the unlabeled compound. This will result in a slight but measurable increase in density. Other thermodynamic properties like boiling and melting points are primarily governed by intermolecular forces, which are not significantly altered by this isotopic substitution.
Spectroscopic and Analytical Fingerprints
The primary utility of 1,3-Dioxolan-2-one-2,4,5-¹³C₃ lies in its distinct spectroscopic properties, which differ significantly from its natural abundance counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for leveraging the ¹³C labeling.
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¹³C NMR: In a standard ¹³C{¹H} decoupled spectrum, the signals corresponding to the three labeled carbons (C2, C4, C5) will be exceptionally intense compared to any solvent or reference signals. For unlabeled EC in CDCl₃, the methylene carbons (C4, C5) appear around 65 ppm and the carbonate carbon (C2) appears around 156 ppm.[8] In the ¹³C₃ labeled version, these peaks will dominate the spectrum, providing an unambiguous window into the molecule's environment and transformations.
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¹H NMR: The proton spectrum remains simple, showing a single peak for the four equivalent methylene protons. However, this peak will exhibit large ¹³C satellite peaks due to the strong one-bond coupling (¹J_CH) with the adjacent ¹³C nuclei at positions 4 and 5. This coupling provides direct evidence of the labeling integrity. For unlabeled EC, the ¹H signal in DMSO-d₆ is a singlet at approximately 4.5 ppm.[9]
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) for 1,3-Dioxolan-2-one-2,4,5-¹³C₃ will appear at an m/z value that is 3 units higher than that of the unlabeled compound. Any fragments retaining all three carbon atoms will also exhibit this +3 Da shift. This provides a clear and quantitative method for distinguishing the labeled compound from its natural abundance form and for tracking its incorporation into larger molecules.
Vibrational Spectroscopy (IR & Raman)
Isotopic substitution affects the vibrational frequencies of bonds involving the labeled atoms. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. Replacing ¹²C with the heavier ¹³C isotope increases the reduced mass, resulting in a downward shift (to lower wavenumbers) for vibrational modes involving carbon.
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Key Bands: The most affected bands in the IR and Raman spectra will be the C=O stretching vibration (typically around 1800 cm⁻¹) and the C-O and C-C stretching and bending modes.[10][11][12][13][14] This shift can be used to study intermolecular interactions, such as solvent-ion coordination in electrolytes, by isolating the vibrational signature of the labeled solvent molecule.[15]
Experimental Characterization Workflows
To ensure the identity, purity, and integrity of 1,3-Dioxolan-2-one-2,4,5-¹³C₃, a multi-technique characterization workflow is essential.
Caption: Workflow for the comprehensive characterization of ¹³C₃-labeled Ethylene Carbonate.
Protocol: Melting Point Determination
Causality: The melting point is a fundamental physical property sensitive to impurities. A sharp melting range consistent with the literature value for unlabeled EC (34-39 °C) indicates high purity. Impurities typically depress and broaden the melting range.
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar), capillary tubes (sealed at one end).
-
Procedure:
-
Ensure the compound is fully solidified. If liquid, cool the sample vial in an ice bath until crystallization is complete.
-
Load a small amount of the powdered solid into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10 °C/min) to quickly approach the expected melting point.
-
Observe the approximate melting temperature.
-
Allow the apparatus to cool. Using a new sample, set a slow heating ramp (1-2 °C/min) starting from ~10 °C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal melts (T₂).
-
The melting range is T₁ - T₂. A pure sample should have a range of < 2 °C.
-
Protocol: Density Measurement (Pycnometer Method)
Causality: Density is an intrinsic property that will be slightly higher for the labeled compound due to its increased molar mass. This protocol provides a precise method for its determination, validating the material's physical consistency.
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary), analytical balance (±0.0001 g), thermostated water bath.
-
Procedure:
-
Thoroughly clean and dry the pycnometer. Weigh it accurately (m₁).
-
Fill the pycnometer with distilled water and place it in a thermostated water bath set to a temperature above the compound's melting point (e.g., 40.0 °C) until it reaches thermal equilibrium.
-
Ensure the capillary is full and wipe away any excess water. Weigh the pycnometer filled with water (m₂).
-
Empty and dry the pycnometer.
-
Melt the 1,3-Dioxolan-2-one-2,4,5-¹³C₃ and fill the pycnometer. Repeat the thermal equilibration step at 40.0 °C.
-
Wipe away any excess liquid and weigh the pycnometer filled with the sample (m₃).
-
The density (ρ_sample) at the given temperature is calculated using the known density of water (ρ_water) at that temperature: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
-
Protocol: Spectroscopic Identity Confirmation (NMR)
Causality: NMR provides the most definitive confirmation of both the molecular structure and the successful incorporation of the ¹³C labels at the specified positions.
-
Apparatus: NMR spectrometer (≥400 MHz recommended).
-
Sample Preparation:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Observe the singlet for the CH₂ protons.
-
Verify the presence and correct integration of the large ¹³C satellite peaks flanking the central peak. The separation between these satellites corresponds to the ¹J_CH coupling constant.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Confirm the presence of two highly intense signals at approximately 65 ppm (¹³C₄, ¹³C₅) and 156 ppm (¹³C₂). The extreme intensity relative to natural abundance signals (e.g., from the solvent) is the key indicator of enrichment.
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Conclusion
1,3-Dioxolan-2-one-2,4,5-¹³C₃ is a powerful research tool whose physical properties are largely analogous to its well-characterized unlabeled counterpart, Ethylene Carbonate. The critical distinctions arise from its increased molar mass and, most importantly, its unique spectroscopic signatures in NMR, MS, and vibrational analyses. The experimental protocols and characterization workflows detailed in this guide provide a robust framework for researchers to verify the integrity and purity of this valuable isotopologue, ensuring the reliability and accuracy of the data generated in its diverse applications, from battery research to metabolic pathway analysis.
References
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Hagiyama, K., Suzuki, K., Ohtake, M., et al. (2007). Physical Properties of Substituted 1,3-Dioxolan-2-ones. Chemistry Letters. Available at: [Link]
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Wikipedia. (n.d.). Ethylene carbonate. Retrieved from: [Link]
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Hagiyama, K., Suzuki, K., Ohtake, M., et al. (2008). Physical Properties of Substituted 1,3-Dioxolan-2-ones. Chemistry Letters, 37(1), 78-79. Available at: [Link]
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Ataman Kimya. (n.d.). EC (ETHYLENE CARBONATE). Available at: [Link]
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Thermo Fisher Scientific. (n.d.). Analysis of Ethylene Carbonate and Ethyl Methyl Carbonate by GC/FID on a TraceGOLD TG-35MS Column. Application Note. Available at: [Link]
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Giammanco, C. H., et al. (2019). NMR Study of the Degradation Products of Ethylene Carbonate in Silicon–Lithium Ion Batteries. The Journal of Physical Chemistry Letters, 10(20), 6098–6103. Available at: [Link]
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Huang, W., et al. (2015). Raman Spectra and Transport Properties of Lithium Perchlorate in Ethylene Carbonate Based Binary Solvent Systems for Lithium Batteries. The Journal of Physical Chemistry B, 119(38), 12475–12485. Available at: [Link]
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Wu, J., et al. (2017). Enlarged Raman spectra of (a) ethylene carbonate (EC)/ ethylmethyl... ResearchGate. Available at: [Link]
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